3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate
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Overview
Description
3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring substituted with an acetamidophenyl group and an acetate ester, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate typically involves multi-step organic reactions. One common method includes the acylation of 2-acetamidophenylamine with acetic anhydride to form an intermediate, which is then subjected to cyclization with methyl 2-oxopyrrolidine-3-carboxylate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a pyridinyl group instead of a pyrrolidinone ring.
Methyl 3-(4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzamido)propanoate: Contains a similar acetamidophenyl group but with different substituents.
Uniqueness
3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62209-21-6 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
[3-(2-acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)16-13-7-5-4-6-12(13)15(21-11(2)19)8-9-17(3)14(15)20/h4-7H,8-9H2,1-3H3,(H,16,18) |
InChI Key |
FIIFEJADRFNBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2(CCN(C2=O)C)OC(=O)C |
Origin of Product |
United States |
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